5,6-Dehydro-Tigecycline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dehydro-Tigecycline is a derivative and impurity of Tigecycline, a glycylcycline antibiotic. Tigecycline is used to treat infections caused by drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The compound is part of the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial activity.
Vorbereitungsmethoden
The preparation of 5,6-Dehydro-Tigecycline involves synthetic routes similar to those used for Tigecycline.
Analyse Chemischer Reaktionen
5,6-Dehydro-Tigecycline, like other tetracyclines, can undergo various chemical reactions:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring system. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
5,6-Dehydro-Tigecycline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6-Dehydro-Tigecycline is similar to that of Tigecycline. It inhibits bacterial protein translation by binding to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains . The molecular targets and pathways involved include the 30S ribosomal subunit and various ribosomal proteins .
Vergleich Mit ähnlichen Verbindungen
5,6-Dehydro-Tigecycline is similar to other tetracycline antibiotics such as:
Tigecycline: The parent compound, known for its broad-spectrum antibacterial activity.
Minocycline: Another tetracycline antibiotic with a similar mechanism of action.
Doxycycline: A widely used tetracycline antibiotic with similar antibacterial properties. The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Tigecycline, which can influence the quality and efficacy of the final product.
Biologische Aktivität
5,6-Dehydro-Tigecycline is a derivative of Tigecycline, a glycylcycline antibiotic known for its effectiveness against multidrug-resistant bacterial pathogens. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, pharmacokinetics, and potential therapeutic applications.
1. Antibacterial Properties
This compound exhibits significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against multidrug-resistant strains, making it a valuable candidate in the fight against antibiotic resistance.
Table 1: Antibacterial Activity of this compound
The mechanism of action for this compound is similar to that of its parent compound, Tigecycline. It primarily inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the incorporation of amino-acyl tRNA into the ribosome's A site, effectively halting protein elongation and bacterial growth.
Key Mechanistic Insights:
- Binding Affinity : this compound has a strong binding affinity to the ribosome, which enhances its antimicrobial efficacy compared to other tetracyclines.
- Resistance Overcoming : The structural modifications in this compound allow it to evade common resistance mechanisms such as efflux pumps and ribosomal protection proteins .
3. Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use. Preliminary studies suggest that it shares similar pharmacokinetic properties with Tigecycline:
- Half-Life : Approximately 27–42 hours in humans.
- Tissue Penetration : High tissue-to-serum concentration ratios were observed in various organs:
Table 2: Tissue Concentration Ratios for Tigecycline
Tissue | Ratio (Tissue:Serum) |
---|---|
Gallbladder | 38-fold |
Lung | 8.6-fold |
Colon | 2.1-fold |
Bone | 0.35-fold |
Synovial Fluid | 0.58-fold |
These ratios indicate that while tissue concentrations are significantly higher than serum levels in certain areas, there are challenges in achieving effective concentrations in others like bone and synovial fluid .
4. Case Studies and Clinical Applications
Recent studies have highlighted the potential of this compound in treating infections caused by resistant organisms:
- Acute Myeloid Leukemia (AML) : Research indicates that Tigecycline derivatives can inhibit mitochondrial protein synthesis in cancer cells. A Phase I clinical trial demonstrated that Tigecycline could selectively target AML cells without affecting normal hematopoietic cells .
- Pharmacokinetic Studies : A study involving critically ill patients showed that adjusting dosing regimens based on individual pharmacokinetic profiles could optimize therapeutic outcomes for infections treated with Tigecycline derivatives .
Eigenschaften
IUPAC Name |
(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBMYLFDSCQUMM-MSBURMCDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.